1-Cyclopropyl-4-hydrazinyl-1H-pyrazole
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Overview
Description
1-Cyclopropyl-4-hydrazinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazole family, known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with cyclopropyl ketones under mild conditions. Another method includes the use of hydrazine monohydrochloride and cyclopropyl aldehydes, followed by in situ oxidation .
Industrial Production Methods: Industrial production often employs multi-step synthesis involving the condensation of cyclopropyl hydrazine with pyrazole intermediates. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like bromine or DMSO under oxygen to form pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents to modify the hydrazinyl group.
Substitution: N-arylation reactions using aryl halides and copper catalysts to form N-arylpyrazoles.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, DMSO under oxygen.
Reducing Agents: Hydrazine, sodium borohydride.
Catalysts: Copper powder, palladium catalysts for N-arylation.
Major Products:
Oxidation Products: Various pyrazole derivatives.
Reduction Products: Modified hydrazinyl pyrazoles.
Substitution Products: N-arylpyrazoles.
Scientific Research Applications
1-Cyclopropyl-4-hydrazinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
- 1-Cyclopropyl-4-nitro-1H-pyrazole
- 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
- 3-Cyclopropyl-1H-pyrazole
Comparison: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropyl-pyrazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-cyclopropylpyrazol-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c7-9-5-3-8-10(4-5)6-1-2-6/h3-4,6,9H,1-2,7H2 |
InChI Key |
WOEDAHHJPXXWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C=N2)NN |
Origin of Product |
United States |
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